molecular formula C7H16BrO3P B014626 Diethyl 3-Bromopropylphosphonate CAS No. 1186-10-3

Diethyl 3-Bromopropylphosphonate

Cat. No.: B014626
CAS No.: 1186-10-3
M. Wt: 259.08 g/mol
InChI Key: PEIKTSJIUKYDPC-UHFFFAOYSA-N
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Description

Diethyl (3-bromopropyl)phosphonate is an organic compound with the chemical formula C7H16BrO3P. It is a colorless liquid with a slightly pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Diethyl (3-bromopropyl)phosphonate is primarily used as a reactant in organic synthesis .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can participate in the synthesis of hybrid assemblies composed of titanium dioxide nanoparticles and thin multi-walled carbon nanotubes . It can also be used in the synthesis of organosoluble zirconium phosphonate nanocomposites for asymmetric hydrogenation .

Biochemical Pathways

As a reactant in organic synthesis, Diethyl (3-bromopropyl)phosphonate can be involved in various biochemical pathways depending on the specific reaction it is used in. For example, it can be used in the synthesis of cyclic hydroxamic acids via alkylation followed by intramolecular cyclization .

Result of Action

The result of Diethyl (3-bromopropyl)phosphonate’s action is the formation of new compounds. The specific molecular and cellular effects depend on the reaction it is used in and the compounds it reacts with .

Action Environment

The action of Diethyl (3-bromopropyl)phosphonate can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions it participates in.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (3-bromopropyl)phosphonate is typically synthesized through a three-step reaction process:

Industrial Production Methods: The industrial production of diethyl (3-bromopropyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Substitution Reactions: Diethyl (3-bromopropyl)phosphonate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphonate derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products:

Scientific Research Applications

Diethyl (3-bromopropyl)phosphonate has several scientific research applications:

Comparison with Similar Compounds

  • Diethyl (2-bromoethyl)phosphonate
  • Diethyl (4-bromobutyl)phosphonate
  • Diethyl (3-chloropropyl)phosphonate

Comparison:

Properties

IUPAC Name

1-bromo-3-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIKTSJIUKYDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300688
Record name Diethyl(3-bromopropyl)phosphonate
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Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-10-3
Record name Diethyl P-(3-bromopropyl)phosphonate
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Record name 1186-10-3
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Record name Diethyl(3-bromopropyl)phosphonate
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Record name Diethyl (3-Bromopropyl)phosphonate
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Synthesis routes and methods

Procedure details

A mixture of 605 g (3.0 mol) of 1,3-dibromopropane and 250 g (1.5 mol) of triethyl phosphite was heated at an oil bath temperature of 130° C., while stirring and passing in nitrogen, for approximately 5 hours until approximately 154 g (1.5 mol) of bromoethane distilled over into a strongly ice-cooled receiver. The reaction mixture was distilled first in a bulb tube and then fractionally.
Quantity
605 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research highlighting diethyl (3-bromopropyl)phosphonate in the context of S-alkylation reactions?

A: The research demonstrates a novel application of diethyl (3-bromopropyl)phosphonate as an alkylating agent in a chemoselective S-alkylation reaction with 5-aryl-1H-1,2,4-triazole-3-thiones []. This reaction, catalyzed by nano-Fe2O3 in water, offers a green and efficient route to synthesize diethyl (3-((5-aryl-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonates, compounds with potential antioxidant properties []. This methodology is particularly noteworthy due to its operational simplicity, use of environmentally benign solvent and catalyst, and the potential for catalyst recycling.

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